molecular formula C17H21FN2O3 B2695515 N-(4-Cyanooxan-4-YL)-4-(3-fluoro-4-methoxyphenyl)butanamide CAS No. 1436113-59-5

N-(4-Cyanooxan-4-YL)-4-(3-fluoro-4-methoxyphenyl)butanamide

Cat. No. B2695515
CAS RN: 1436113-59-5
M. Wt: 320.364
InChI Key: QHQHSLXPSFBEKD-UHFFFAOYSA-N
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Description

N-(4-Cyanooxan-4-YL)-4-(3-fluoro-4-methoxyphenyl)butanamide, also known as CFA, is a compound that has gained attention in the scientific community due to its potential use in research. CFA is a small molecule that can be synthesized in the laboratory, making it a useful tool for investigating various biological processes.

Scientific Research Applications

Analytical Chemistry Applications

Research in analytical chemistry has explored compounds with similar chemical structures for their utility as fluorogenic labeling reagents in high-performance liquid chromatography (HPLC). For example, compounds with methoxyphenyl groups have been used for the selective and rapid detection of biologically important thiols, demonstrating applications in pharmaceutical formulation analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Pharmacology and Medical Research

In pharmacology, derivatives of methoxyphenyl and butanamide have been studied for their antioxidant, anticancer, and enzyme inhibition activities. These compounds have shown promising results in screening for antioxidant activity, with some derivatives exhibiting higher activity than known antioxidants like ascorbic acid. Additionally, certain derivatives have demonstrated anticancer activity against specific cell lines, suggesting potential therapeutic applications (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Material Science

In material science, derivatives similar to the compound have been utilized in the synthesis of renewable thermosetting resins. For instance, bisphenol derivatives synthesized from eugenol, featuring methoxyphenyl groups, have been developed into high-performance resins with potential applications in sustainable material development (Harvey, Sahagun, Guenthner, Groshens, Cambrea, Reams, & Mabry, 2014).

properties

IUPAC Name

N-(4-cyanooxan-4-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3/c1-22-15-6-5-13(11-14(15)18)3-2-4-16(21)20-17(12-19)7-9-23-10-8-17/h5-6,11H,2-4,7-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQHSLXPSFBEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCC(=O)NC2(CCOCC2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyanooxan-4-YL)-4-(3-fluoro-4-methoxyphenyl)butanamide

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